DSPE-Pyrene

Time-Resolved Fluorescence Fluorescence Lifetime Imaging (FLIM) Background Suppression

DSPE-Pyrene is the definitive fluorescent lipid for quantitative membrane studies. Unlike NBD or BODIPY probes, its unique excimer–monomer ratiometric readout enables direct, concentration-independent quantification of membrane fusion and lipid mixing—essential for liposome and LNP drug delivery research. The saturated C18 DSPE anchor guarantees stable, non-exchangeable bilayer integration, while the >100 ns fluorescence lifetime permits time-resolved imaging with inherent autofluorescence rejection. Its polarity-sensitive emission also reports on lipid order and phase transitions. For robust, publication-ready data in pharmacokinetic tracking and formulation development, choose the probe designed for the task.

Molecular Formula C61H96NO9P
Molecular Weight 1018.4 g/mol
Cat. No. B12390110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-Pyrene
Molecular FormulaC61H96NO9P
Molecular Weight1018.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C61H96NO9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-42-58(64)68-49-55(71-59(65)43-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-70-72(66,67)69-47-46-62-57(63)41-35-38-53-48-54-39-33-36-51-44-45-52-37-34-40-56(53)61(52)60(51)54/h33-34,36-37,39-40,44-45,48,55H,3-32,35,38,41-43,46-47,49-50H2,1-2H3,(H,62,63)(H,66,67)/t55-/m1/s1
InChIKeyTYQRVQWCYNAOLV-KZRJWCEASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-Pyrene: A High-Fidelity Fluorescent Phospholipid for Membrane Dynamics, Liposomal Drug Delivery, and Excipient Tracking


DSPE-Pyrene (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene) is a functionalized phospholipid derivative where the fluorescent polycyclic aromatic hydrocarbon pyrene is covalently linked to the headgroup of the saturated C18 lipid DSPE . This amphiphilic conjugate retains the membrane-anchoring and bilayer-forming properties of its parent DSPE lipid, which is a key component in stable liposome formulations, while endowing the construct with the unique photophysical properties of pyrene, including polarity-sensitive emission and the capacity for concentration-dependent excimer formation . The molecule serves as a dual-purpose tool: it acts as a structural lipid that integrates into lipid bilayers and nanoparticles, and simultaneously provides a built-in fluorescent reporter for real-time monitoring of membrane dynamics, drug encapsulation, and the fate of the delivery system itself [1].

Why a Generic Fluorescent Lipid Cannot Replace DSPE-Pyrene: The Quantifiable Impact of Pyrene's Unique Excimer and Anchoring Properties


Substituting DSPE-Pyrene with a different fluorescent lipid probe, such as an NBD- or BODIPY-labeled analog, is not a functionally equivalent choice and will lead to divergent experimental outcomes. The core differentiation lies in pyrene's unique ability to form excimers—excited-state dimers emitting at ~470 nm—a phenomenon that provides a direct, concentration-dependent readout of probe proximity and is entirely absent in NBD or BODIPY lipids [1]. This property enables specific assays for membrane fusion and lipid mixing that are not possible with other fluorophores. Furthermore, the photophysical profile differs significantly: pyrene's quantum yield (0.6) and exceptionally long fluorescence lifetime (>100 ns) in membranes contrast sharply with NBD's lower quantum yield (0.32) and short lifetime (5-10 ns) and BODIPY's high quantum yield (0.9) and moderate lifetime (6 ns) [2]. This makes pyrene uniquely suited for time-resolved fluorescence applications and sensitive to environmental changes. Finally, the DSPE anchor with its two saturated C18 acyl chains ensures a stable, non-exchangeable integration into lipid bilayers, a property not guaranteed by probes with different lipid backbones, ensuring the signal accurately reports on the labeled membrane rather than freely diffusing probe .

Quantitative Differentiation of DSPE-Pyrene: Evidence from Comparative Photophysics, Membrane Dynamics, and Stability


DSPE-Pyrene Exhibits a 10x Longer Fluorescence Lifetime than BODIPY, Enabling Time-Resolved Assays

DSPE-Pyrene demonstrates a fluorescence decay lifetime (τ) of greater than 100 nanoseconds when intercalated into a lipid membrane [1]. This is an order of magnitude longer than that of the widely used BODIPY FL probe (τ = 6 nanoseconds) and over 10 times longer than that of NBD (τ = 5-10 ns) under comparable conditions [1]. This substantial difference in lifetime is critical for applications requiring temporal discrimination of signals.

Time-Resolved Fluorescence Fluorescence Lifetime Imaging (FLIM) Background Suppression

The Pyrene Excimer: A Unique, Quantitative Ratiometric Sensor for Membrane Fusion and Lipid Clustering Absent in NBD and BODIPY Probes

Unlike NBD or BODIPY, the pyrene moiety on DSPE-Pyrene exhibits a concentration-dependent spectral shift from monomer emission (at ~376 nm) to excimer emission (at ~470 nm) when two pyrene molecules come into close proximity (<~10 Å) [1]. This allows for a ratiometric analysis of the excimer-to-monomer (E/M) intensity ratio, which serves as a direct, self-calibrating measure of local probe concentration and, by extension, lipid mixing or domain formation . In contrast, NBD and BODIPY lipids are subject to self-quenching at high concentrations, which is an intensity-based, less reliable metric [1].

Membrane Fusion Assay Lipid Rafts Ratiometric Imaging Excipient Tracking

Pyrene Lipids Are Known to Mimic Natural Lipid Behavior Better than NBD-Labeled Analogs, Minimizing Experimental Artifacts

A comparative review of fluorescent lipid probes identifies pyrene-labeled lipids as having the key advantage that they 'mimic natural lipids' in their membrane behavior [1]. This contrasts with NBD-labeled lipids, which are noted for their 'high environmental sensitivity' and 'low photostability', potentially altering the very membrane properties they are meant to study [1]. While direct quantitative data comparing DSPE-Pyrene to a specific NBD-analog in the same assay is not provided in the source, this class-level distinction is a critical factor for experimental design and procurement.

Membrane Biophysics Lipidomics Model Membranes Experimental Artifact Reduction

DSPE-Pyrene's Saturated C18 Anchor Provides Superior Membrane Retention vs. Probes with Shorter or Unsaturated Acyl Chains

DSPE-Pyrene utilizes a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, characterized by two saturated 18-carbon (C18) acyl chains . In contrast, many common fluorescent lipid probes are based on shorter or unsaturated chains (e.g., palmitoyl, C16) which confer a higher rate of inter-membrane transfer . The longer, saturated chains of DSPE result in a lower critical micelle concentration (CMC) and slower off-rate from lipid bilayers, ensuring that the fluorescent label remains stably associated with its intended target membrane or nanoparticle over extended experimental timescales and in the presence of serum proteins.

Liposome Formulation Nanoparticle Tracking Membrane Labeling Long-Term Imaging

Optimal Scientific and Industrial Applications for DSPE-Pyrene Based on Verified Performance Differentiators


Quantitative Membrane Fusion and Lipid-Mixing Assays (e.g., Viral Entry, Exocytosis, Liposome-Cell Fusion)

The unique excimer-forming property of DSPE-Pyrene provides a direct, ratiometric readout for membrane fusion events. By labeling two separate populations of membranes with DSPE-Pyrene, the mixing of lipids during fusion brings the pyrene moieties into proximity, increasing the excimer-to-monomer (E/M) emission ratio. This is a more robust and quantitative method than assays relying on simple dequenching of other fluorophores like NBD [1], and its ratiometric nature corrects for variations in probe concentration and optical path length .

Time-Resolved Fluorescence Imaging (FLIM) of Liposomal Drug Carriers in Complex Biological Environments

The exceptionally long fluorescence lifetime of DSPE-Pyrene (>100 ns) compared to BODIPY (6 ns) or NBD (5-10 ns) makes it an ideal probe for time-resolved fluorescence microscopy and FLIM [1]. This allows researchers to track the biodistribution of DSPE-Pyrene-labeled liposomes or lipid nanoparticles in vivo or in tissue sections with significantly reduced background from short-lived tissue autofluorescence. This temporal discrimination enhances the signal-to-noise ratio and provides more accurate pharmacokinetic data [1].

Monitoring Membrane Microviscosity and Lipid Phase Behavior via Environmental Sensitivity

The fluorescence emission of the pyrene monomer is highly sensitive to the polarity and microviscosity of its local environment [1]. In DSPE-Pyrene, the probe is anchored at the membrane interface, allowing it to report on changes in lipid order, phase transitions (e.g., from gel to liquid-crystalline phase), and the formation of lipid rafts . This makes it a powerful tool for studying how drug compounds or external stimuli affect the physical state of a lipid membrane, providing insights into mechanisms of drug permeation or membrane-protein interactions.

Stable Fluorescent Labeling of Lipid Nanoparticle (LNP) Excipients for Process Development and Quality Control

The structural similarity of DSPE-Pyrene to DSPE—a widely used lipid excipient in FDA-approved LNPs—allows it to act as a faithful, non-perturbing fluorescent tracer for the lipid component [1]. Its stable membrane anchoring due to the saturated C18 chains ensures it co-localizes with the LNP, enabling quantitative tracking of particle formation, size, and stability during manufacturing . This is critical for developing robust and reproducible processes for mRNA vaccines and gene therapies where LNP composition is a key quality attribute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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